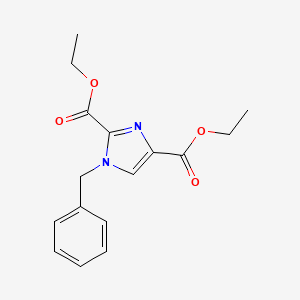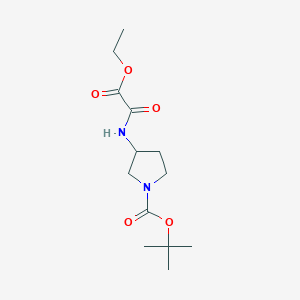![molecular formula C15H14N2O2 B6462404 4-[(1-benzoylazetidin-3-yl)oxy]pyridine CAS No. 2549029-20-9](/img/structure/B6462404.png)
4-[(1-benzoylazetidin-3-yl)oxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule “4-[(1-benzoylazetidin-3-yl)oxy]pyridine” is a complex organic compound. It contains a total of 35 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, and 1 double bond. The molecule also includes 12 aromatic bonds, 1 four-membered ring (azetidine), 2 six-membered rings (benzoyl and pyridine), 1 tertiary amide (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a four-membered azetidine ring attached to a benzoyl group, which is further linked to a pyridine ring via an ether bond .科学研究应用
4-[(1-benzoylazetidin-3-yl)oxy]pyridine has been used extensively in scientific research, primarily in the fields of organic chemistry and medicinal chemistry. In organic chemistry, it has been used as a synthetic precursor in the synthesis of various drugs and other biologically active molecules. In medicinal chemistry, it has been used in the synthesis of drugs for the treatment of various diseases, such as cancer and HIV/AIDS. It has also been used in the synthesis of polymers, dyes, and other materials.
作用机制
The mechanism of action of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine is not yet fully understood. However, it is believed that it acts as an electron donor, donating electrons to the molecules it reacts with. This helps to facilitate the formation of new molecules, such as drugs and other biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, research has shown that it has the potential to modulate the activity of certain enzymes and receptors, which could lead to a variety of therapeutic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it could be a potential therapeutic agent for the treatment of certain types of cancer.
实验室实验的优点和局限性
The use of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, making it a cost-effective choice for research. Additionally, it is a versatile synthetic precursor, allowing for the synthesis of various drugs and other biologically active molecules. However, it is important to note that this compound is an unstable compound, and must be handled with care. Additionally, its reactivity can vary depending on the reaction conditions, making it difficult to predict the outcome of certain reactions.
未来方向
The potential of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine as a therapeutic agent is still being explored. Future research should focus on further understanding the mechanism of action of this compound, as well as exploring its potential as an inhibitor of certain enzymes and receptors. Additionally, further research should be conducted on the potential of this compound to inhibit the growth of certain cancer cells, as well as its potential to modulate the activity of certain enzymes and receptors. Finally, further research should be conducted on the synthesis of this compound, as well as the synthesis of other compounds that can be derived from this compound.
合成方法
4-[(1-benzoylazetidin-3-yl)oxy]pyridine can be synthesized by a variety of methods, including the reaction of pyridine with benzoyl chloride, the reaction of pyridine with an alkyl halide, the reaction of an alkyl halide with an amine, and the reaction of an alkyl halide with a carboxylic acid. In all cases, the reaction of the reactants produces this compound as the desired product.
属性
IUPAC Name |
phenyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUNCUINDHXJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)

![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)
![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462370.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462378.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B6462401.png)
![N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462406.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)